Razel-F
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Overview
Description
Razel-F is a pharmaceutical compound that combines two lipid-lowering agents : this compound is a pharmaceutical compound that combines two lipid-lowering agents: Rosuvastatin and Fenofibrate . This combination is primarily used to manage high cholesterol and triglyceride levels in the blood, thereby reducing the risk of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
- Rosuvastatin : The synthesis of Rosuvastatin involves multiple steps, including the formation of a pyrimidine core, followed by the introduction of various functional groups to achieve the desired pharmacological activity .
- Fenofibrate : Fenofibrate is synthesized through esterification reactions involving 4-chlorobenzoyl chloride and isobutyric acid, followed by purification steps to obtain the final product .
Industrial Production Methods
Industrial production of Razel-F involves the combination of Rosuvastatin and Fenofibrate in specific ratios (10 mg of Rosuvastatin and 67 mg of Fenofibrate) to create a tablet form. The process includes mixing, granulation, compression, and coating to ensure uniformity and stability .
Chemical Reactions Analysis
Types of Reactions
- Oxidation : Both Rosuvastatin and Fenofibrate can undergo oxidation reactions, leading to the formation of various metabolites.
- Reduction : Reduction reactions are less common but can occur under specific conditions.
- Substitution : Substitution reactions, particularly nucleophilic substitutions, are involved in the synthesis of these compounds .
Common Reagents and Conditions
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Solvents : Methanol, ethanol, acetonitrile .
Major Products Formed
- Rosuvastatin Metabolites : N-desmethyl rosuvastatin, rosuvastatin lactone.
- Fenofibrate Metabolites : Fenofibric acid, fenofibric acid glucuronide .
Scientific Research Applications
Razel-F has a wide range of applications in scientific research:
- Chemistry : Used as a model compound to study lipid-lowering mechanisms and drug interactions.
- Biology : Investigated for its effects on lipid metabolism and gene expression.
- Medicine : Extensively studied for its efficacy in reducing cardiovascular risks and managing dyslipidemia.
- Industry : Utilized in the development of new lipid-lowering therapies and formulations .
Mechanism of Action
Razel-F works through a dual mechanism:
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin : Another statin used to lower cholesterol.
- Simvastatin : Similar to Rosuvastatin but with different pharmacokinetic properties.
- Gemfibrozil : Another fibrate used to lower triglycerides .
Uniqueness
Razel-F’s uniqueness lies in its combination of two potent lipid-lowering agents, providing a synergistic effect that is more effective than either agent alone. This combination therapy offers a comprehensive approach to managing dyslipidemia and reducing cardiovascular risks .
Properties
CAS No. |
1361049-18-4 |
---|---|
Molecular Formula |
C64H75CaClF2N6O16S2 |
Molecular Weight |
1362.0 g/mol |
IUPAC Name |
calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/2C22H28FN3O6S.C20H21ClO4.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);5-13H,1-4H3;/q;;;+2/p-2/b2*10-9+;;/t2*16-,17-;;/m11../s1 |
InChI Key |
ZOUNWVHZBXEZHN-SXSUPWAPSA-L |
Isomeric SMILES |
CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(OC(=O)C(OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)(C)C)C.[Ca+2] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.[Ca+2] |
Origin of Product |
United States |
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